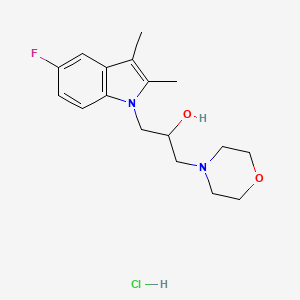![molecular formula C14H17N5O2 B6580148 1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1206993-31-8](/img/structure/B6580148.png)
1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, or MMPTC, is a synthetic compound used in scientific research and in the laboratory. It is a highly versatile compound that has many applications in a variety of fields, including biochemistry, physiology, and pharmacology. MMPTC is a small molecule that is easily synthesized and can be used to study the effects of various compounds on cells, tissues, and organisms.
Aplicaciones Científicas De Investigación
MMPTC has a wide range of applications in scientific research. It has been used in studies of cell signaling pathways, drug metabolism, and protein-protein interactions. It has also been used to study the effects of various compounds on cells, tissues, and organisms. In addition, it has been used in studies of enzyme inhibition, drug delivery, and drug design.
Mecanismo De Acción
MMPTC acts as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation and pain. By inhibiting cyclooxygenase-2, MMPTC can reduce the production of prostaglandins, and thus reduce inflammation and pain.
Biochemical and Physiological Effects
MMPTC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the activity of the enzyme cyclooxygenase-2, as well as inhibit the production of prostaglandins. In addition, it has been shown to reduce the activity of other enzymes involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMPTC has several advantages when used in lab experiments. It is a small molecule, which makes it easy to synthesize and use in experiments. It is also a highly versatile compound, which makes it suitable for a wide range of applications. Additionally, it is relatively inexpensive and can be easily stored for long periods of time. However, MMPTC is not suitable for use in humans, as it has not been tested for safety or efficacy in humans.
Direcciones Futuras
The future of MMPTC research is bright, as there are many potential applications for this compound. One potential application is in drug design, as MMPTC could be used to create new drugs that target specific enzymes or pathways. Additionally, MMPTC could be used to study the effects of various compounds on cells, tissues, and organisms. Finally, MMPTC could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.
Métodos De Síntesis
MMPTC can be synthesized using a variety of methods, including chemical synthesis, solid-phase synthesis, and enzymatic synthesis. Chemical synthesis is the most common method of producing MMPTC, and involves the use of a variety of organic reactants, such as amines, alcohols, and acids. Solid-phase synthesis is a more efficient method of producing MMPTC, as it involves the use of solid supports, such as polystyrene beads, to speed up the reaction. Enzymatic synthesis is a more complex method of producing MMPTC, and involves the use of enzymes to catalyze the reaction.
Propiedades
IUPAC Name |
1-methyl-N-(4-morpholin-4-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18-10-13(16-17-18)14(20)15-11-2-4-12(5-3-11)19-6-8-21-9-7-19/h2-5,10H,6-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHAQDOHDWJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6580067.png)
![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)

![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)
![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)
![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)
![N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580137.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)
![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)
